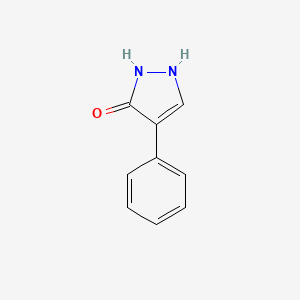

4-phenyl-1H-pyrazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

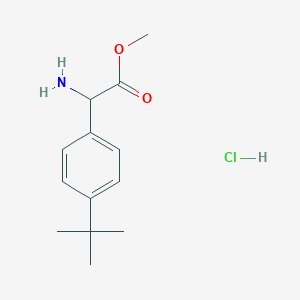

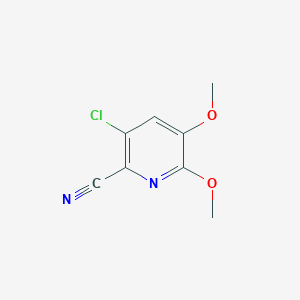

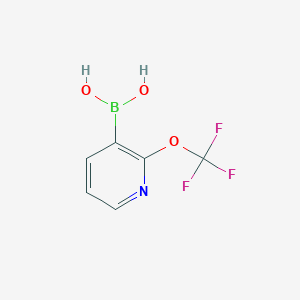

4-Phenyl-1H-pyrazol-3-ol is a type of organic compound that is useful in chemical synthesis studies . It has a molecular formula of C9H8N2 and is a part of the pyrazole family, which are nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-phenyl-1H-pyrazol-3-ol, often involves a variety of methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . More complex structures can be formed from these base structures .Molecular Structure Analysis

The molecular structure of 4-phenyl-1H-pyrazol-3-ol can be analyzed using various spectroscopy techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrazole-based chalcones can be constructed from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction . These chalcones can then be further reacted with N-hydroxy-4-toluenesulfonamide to form 3,5-disubstituted 1,2-oxazoles .Physical And Chemical Properties Analysis

Pyrazoles, including 4-phenyl-1H-pyrazol-3-ol, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are generally soluble in water and other polar solvents .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The pyrazole ring is a key structural motif in many drugs currently on the market . Therefore, the future directions for 4-phenyl-1H-pyrazol-3-ol and similar compounds could involve further exploration of their potential applications in pharmaceutical research . For example, they could be used as intermediates for the synthesis of more complex structures with various relevant examples .

Propiedades

Número CAS |

145092-18-8 |

|---|---|

Fórmula molecular |

C9H8N2O |

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

4-phenyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C9H8N2O/c12-9-8(6-10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) |

Clave InChI |

UMXPWADOHPVTDD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CNNC2=O |

SMILES canónico |

C1=CC=C(C=C1)C2=CNNC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromophenyl)sulfonyl]propanenitrile](/img/structure/B3187187.png)